molecular formula C14H17N3O B1587028 (1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone CAS No. 73187-30-1

(1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone

Cat. No. B1587028
CAS RN: 73187-30-1
M. Wt: 243.3 g/mol
InChI Key: YHFMZBHLJMFAID-UHFFFAOYSA-N
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Description

“(1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone” is a chemical compound with the molecular formula C14H17N3O and a molecular weight of 243.3 . It is a substance with a chemical structure that includes an indole ring and a methylpiperazine group .


Synthesis Analysis

The synthesis of this compound or its analogs often involves complex chemical reactions . For example, one study described the synthesis of a similar compound through a series of reactions, including the use of liquid chromatography–mass spectrometry (LC–MS) and gas chromatography–mass spectrometry (GC–MS) .


Molecular Structure Analysis

The molecular structure of “(1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone” includes an indole ring attached to a methylpiperazine group . The compound is achiral, meaning it does not have a non-superimposable mirror image .


Chemical Reactions Analysis

While specific chemical reactions involving “(1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone” are not detailed in the retrieved sources, compounds with similar structures have been involved in various chemical reactions .


Physical And Chemical Properties Analysis

“(1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone” has a molecular weight of 243.3 . Other physical and chemical properties specific to this compound are not detailed in the retrieved sources.

Scientific Research Applications

Anticancer and Chemopreventive Agents

  • Tetrahydro-β-carboline derivatives, including compounds structurally related to (1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone, have been synthesized and evaluated for their anticancer and chemopreventive activities. These derivatives showed promise in cancer chemoprevention and therapy, particularly through the induction of quinone reductase 1 and inhibition of nitric oxide production. This suggests their potential use in developing new therapeutic agents (Zhang et al., 2018).

Neuropharmacology

  • Research has identified potent NR2B subunit-selective antagonists of the NMDA receptor among indole-2-carboxamides and benzimidazole-2-carboxamides. These compounds, related to the chemical structure , have shown potential in treating hyperalgesia, suggesting their importance in neuropharmacology (Borza et al., 2007).

Spectroscopic Studies

  • The bis-indolic derivative (5-Methoxy-1H-indol-1-yl)(5-methoxy-1H-indol-2-yl)methanone, a related compound, has been studied for its energetic and spectroscopic profiles using a combined DFT and experimental approach. This research enhances understanding of the electronic properties of such molecules, valuable in materials science and drug design (Al-Wabli et al., 2017).

Synthesis of Bioactive Compounds

  • Novel synthesis techniques for indole derivatives, including (1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone, have been explored, providing efficient routes for generating potential biologically active compounds. These methods are significant in pharmaceutical research for developing new drugs (Suhana & Rajeswari, 2017).

Anti-HIV Activity

  • Some β-carboline derivatives have shown selective anti-HIV-2 activity. This research suggests that these compounds, related in structure to (1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone, could be promising in developing treatments for HIV-2 (Ashok et al., 2015).

Endocannabinoid System Modulators

  • Compounds with a benzotriazol-1-yl carboxamide scaffold, similar to (1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone, have been prepared and tested as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), enzymes involved in the endocannabinoid system. These findings are pivotal in developing treatments for disorders related to the endocannabinoid system (Morera et al., 2012).

Analytical Methods in Forensic Science

  • Synthetic cannabinoids, including (1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone, have been identified in illegal products. The development of analytical methods for their identification is crucial in forensic toxicology for monitoring the use of unregulated drugs (Moosmann et al., 2012).

Fructose-1,6-bisphosphatase Inhibitors

  • Novel heteroaromatic organofluorine compounds, including those structurally similar to (1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone, have been identified as inhibitors of fructose-1,6-bisphosphatase. This suggests their potential use in managing disorders involving glucose metabolism (Rudnitskaya et al., 2009).

Inhibitors of Fructose-1,6-bisphosphatase

  • Several indole derivatives, including (1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone, have been synthesized and evaluated for potential antitumor activity. These compounds, tested for tumor cell-growth inhibition, add value to cancer research and treatment strategies (Farghaly, 2010).

properties

IUPAC Name

1H-indol-2-yl-(4-methylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-16-6-8-17(9-7-16)14(18)13-10-11-4-2-3-5-12(11)15-13/h2-5,10,15H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHFMZBHLJMFAID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80398896
Record name (1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80398896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200400
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone

CAS RN

73187-30-1
Record name (1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80398896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-indol-2-yl(4-methylpiperazin-1-yl)methanone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RTJ6P5MVP9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
RA Smits, M Adami, EP Istyastono… - Journal of medicinal …, 2010 - ACS Publications
Hit optimization of the class of quinazoline containing histamine H 4 receptor (H 4 R) ligands resulted in a sulfonamide substituted analogue with high affinity for the H 4 R. This moiety …
Number of citations: 146 pubs.acs.org
A Zak, L Lemaire, S Chalon, G Chicheri… - Journal of Labelled …, 2021 - Wiley Online Library
We synthesized 5‐[ 18 F]‐fluoro‐1H‐indol‐2‐yl)(4‐methyl‐1‐piperazinyl)methanone ([ 18 F]5) via a Suzuki approach starting from a protected pinacol borane precursor followed by …
SG Hammer, S Gobleder, F Naporra… - Bioorganic & Medicinal …, 2016 - Elsevier
Distinct diaminopyrimidines, for example, 4-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[h]quinazolin-2-amine are histamine H 4 receptor (H 4 R) antagonists and show high affinity to the …
Number of citations: 18 www.sciencedirect.com
M Qin, Y Tian, X Sun, S Yu, J Xia, P Gong… - European Journal of …, 2017 - Elsevier
A novel series of methyl indolinone-6-carboxylates bearing an indole moiety were identified as potent angiokinase inhibitors. The most active compound, A8, potently targeted the …
Number of citations: 2 www.sciencedirect.com
E Pontiki, D Hadjipavlou-Litina - Journal of Biomolecular Structure …, 2017 - Taylor & Francis
Histamine, an endogenous amine is implicated in hypersensitivity (allergic) responses, gastric acid secretion, neurotransmission, immuno-modulation, cell differentiation, and …
Number of citations: 5 www.tandfonline.com
M Grosicki, M Adami, C Micheloni… - European Journal of …, 2021 - Elsevier
Histamine is a pleiotropic biogenic amine, having affinity towards four distinct histamine receptors. The existing pharmacological studies suggest the usefulness of histamine H 4 …
Number of citations: 5 www.sciencedirect.com
H Engelhardt - research.vu.nl
The recently proposed binding mode of 2-aminopyrimidines to the human histamine H4 receptor (hH4R) suggests an interaction between the 2-amino group of these ligands with a …
Number of citations: 0 research.vu.nl
C Micheloni, M Gluch-Lutwin, A Siwek, G Latacz… - air.unipr.it
Histamine is a pleiotropic biogenic amine, having affinity towards four distinct histamine receptors. The existing pharmacological studies suggest the usefulness of histamine H4 …
Number of citations: 0 air.unipr.it
P He, A Bian, Y Miao, W Jin, H Chen, J He… - Journal of Medicinal …, 2022 - ACS Publications
Increasing evidence has demonstrated that STAT3 phosphorylation at Tyr 705 and Ser 727 is closely associated with the progression and poor prognosis of pancreatic cancer. Herein, …
Number of citations: 4 pubs.acs.org
TE Galarza, MAT Delgado, NA Mohamad… - Biochemical …, 2020 - Elsevier
Epithelial-mesenchymal transition (EMT) contributes to cell invasion and metastasis during the progression of epithelial cancers. Though preclinical evidence suggests a role for …
Number of citations: 10 www.sciencedirect.com

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